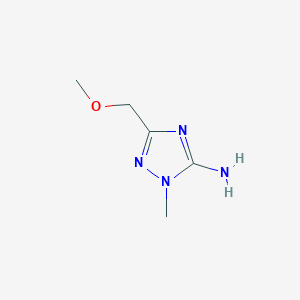

5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(methoxymethyl)-2-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c1-9-5(6)7-4(8-9)3-10-2/h3H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFKMNJFPRURPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and methyl formate can yield 1,2,4-triazole derivatives.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the triazole derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

Methylation: The final step involves the methylation of the triazole ring, which can be achieved using methyl iodide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Methoxymethyl chloride, sodium hydride; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

- Antifungal Activity : The compound exhibits significant antifungal properties by inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity. This mechanism is similar to other triazole antifungals, making it a candidate for further development in antifungal therapies.

- Anticancer Potential : Research indicates that derivatives of triazoles can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds with the triazole moiety have shown effectiveness against various tumor cell lines through mechanisms such as apoptosis induction .

Agricultural Applications

- Pesticide Development : The compound is investigated for its potential use in developing agrochemicals due to its biological activity against plant pathogens. Its structural features allow it to act as a building block for more complex agrochemical agents.

Biological Research

- Enzyme Inhibition Studies : The interaction of this compound with various enzymes has been studied to understand its inhibitory effects on metabolic pathways. This research is crucial for designing targeted therapies that exploit these interactions for therapeutic benefits .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Pathways Involved: The inhibition of enzymes and receptors can disrupt various biological pathways, leading to therapeutic effects. For instance, the inhibition of fungal enzymes can prevent fungal growth and proliferation.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₄H₈N₄O

- CAS Number: 105445-19-0

- Substituents: Methoxymethyl group at position 5 (electron-donating ether moiety). Methyl group at position 2 (steric and electronic influence). Amino group at position 3 (basic and nucleophilic properties) .

Key Properties :

- Molecular Weight: 128.13 g/mol.

- Polarity: Moderate (due to methoxymethyl and amino groups).

Comparison with Similar 1,2,4-Triazol-3-amine Derivatives

Substituent Effects on Electronic and Steric Properties

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Electronic/Steric Features |

|---|---|---|---|

| 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine | 5-(methoxymethyl), 2-methyl | 128.13 | Electron-donating ether; moderate steric bulk |

| Amitrole (1H-1,2,4-triazol-3-amine) | No substituents | 84.08 | Simplest structure; high polarity due to NH₂ |

| 5-(2-Chlorophenyl)-2-methyl-1,2,4-triazol-3-amine | 2-methyl, 5-(2-chlorophenyl) | 223.67 | Electron-withdrawing Cl; aromatic π-system |

| 5-Tert-Butyl-4H-1,2,4-triazol-3-amine | 5-(tert-butyl) | 140.19 | Bulky tert-butyl group; high steric hindrance |

| 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine | 5-(3-nitrophenyl) | 205.17 | Strong electron-withdrawing NO₂; planar structure |

| 3-Amino-5-methylthio-1H-1,2,4-triazole | 5-(methylthio) | 130.17 | Sulfur atom enhances H-bonding and lipophilicity |

Key Observations :

Physical and Chemical Properties

Insights :

Challenges :

Target Compound’s Niche :

- The methoxymethyl group balances polarity and steric effects, making it a versatile intermediate for drug discovery, though direct biological data are lacking in the evidence .

Biological Activity

5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological versatility. The methoxymethyl group at position 5 and the methyl group at position 2 contribute to its unique chemical properties. The general structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds with a triazole core exhibit notable anticancer properties. A study evaluating various triazole derivatives found that modifications at specific positions significantly influenced their activity against cancer cell lines. For instance, derivatives similar to this compound demonstrated effective inhibition of cell proliferation in various cancer types, including breast and lung cancers. The IC50 values for some derivatives were reported as low as 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. A comprehensive review highlighted that derivatives of 1,2,4-triazole exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . For example, compounds similar to this compound showed promising results in inhibiting bacterial growth with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Specific derivatives have shown significant analgesic effects in animal models . This suggests that this compound could possess similar therapeutic benefits.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of triazole compounds. The presence of electron-donating or electron-withdrawing groups at specific positions on the triazole ring can enhance or diminish biological activity. For instance:

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Methyl | Enhanced anticancer activity |

| 5 | Methoxymethyl | Improved solubility |

This table illustrates how modifications can tailor the biological profile of triazole compounds.

Case Studies

Several case studies have explored the efficacy of triazole derivatives:

- Anticancer Study : A series of triazole derivatives were tested against various cancer cell lines, revealing that those with specific substitutions exhibited significant cytotoxicity with IC50 values ranging from 0.87 to 12.91 μM .

- Antimicrobial Screening : In another study, a derivative similar to this compound was evaluated against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with MIC values lower than traditional antibiotics .

- Anti-inflammatory Research : In vivo models demonstrated that certain triazole derivatives significantly reduced inflammation markers and pain responses when compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

- Methodology : Microwave-assisted synthesis is a green approach for triazole derivatives. For example, microwave irradiation can accelerate imine formation by reacting intermediates like 5-pyridinyl-2H-1,2,4-triazol-3-amine hydrochlorides with aldehydes under controlled temperature (80–120°C) and reduced reaction time (30–60 minutes) . Optimization parameters include solvent choice (e.g., ethanol or DMF), catalyst loading (e.g., acetic acid for pH control), and post-reaction purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomeric ambiguities. For instance, crystallographic studies of analogous triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveal planar geometries and dihedral angles between substituents and the triazole ring, confirming regiochemistry . Complementary techniques include -NMR (to identify NH and methoxymethyl protons) and ESI-MS for molecular ion validation .

Q. What are the stability considerations and proper storage protocols for this compound?

- Methodology : Stability tests under varying temperatures (4°C, 25°C, and 40°C) and humidity levels (0–75% RH) should be conducted using HPLC to monitor degradation. Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C for long-term stability. Waste must be segregated and disposed via certified hazardous waste handlers to prevent environmental contamination .

Q. How can intermediates be purified during synthesis to ensure high yields?

- Methodology : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) effectively removes unreacted starting materials. For polar byproducts, use preparative HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution at 1.5 mL/min) . Monitor purity via TLC (silica gel 60 F plates) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodology : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict electronic properties and reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions, aiding in functionalization strategies. Coupling these with molecular docking (e.g., AutoDock Vina) against target proteins (e.g., antimicrobial enzymes) optimizes binding affinity .

Q. What mechanistic insights explain contradictory yield outcomes in different synthetic routes?

- Methodology : Kinetic studies (e.g., varying reactant stoichiometry or temperature) combined with in-situ FTIR or -NMR can track intermediate formation. For example, competing pathways (e.g., Schiff base vs. cycloaddition reactions) may arise from solvent polarity or catalyst effects. Resolve discrepancies by isolating intermediates and analyzing via LC-MS/MS .

Q. How can reaction kinetics and thermodynamics be studied to improve scalability?

- Methodology : Use microreactor systems with real-time monitoring (e.g., ReactIR) to determine rate constants (k) and activation energies (E). For instance, Arrhenius plots of ln(k) vs. 1/T reveal temperature dependence. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring equations inform solvent/catalyst selection for scalable batch processes .

Q. What strategies validate the compound's bioactivity against resistant microbial strains?

- Methodology : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against multidrug-resistant pathogens (e.g., MRSA). Synergistic studies with commercial antibiotics (e.g., ciprofloxacin) assess potentiation effects. Mechanistic studies include membrane permeability assays (SYTOX Green uptake) and ROS generation measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.